molecular formula C14H26O2 B12446764 Dodec-9-enyl acetate

Dodec-9-enyl acetate

Cat. No.: B12446764
M. Wt: 226.35 g/mol
InChI Key: MFFQOUCMBNXSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Dodec-9-enyl acetate can be synthesized through several methods. One common synthetic route involves the conversion of undecenoic acid to undecynoic acid, followed by reduction and acetylation . The steps are as follows:

    Bromination: Undecenoic acid is brominated to form undecynoic acid.

    Reduction: The undecynoic acid is reduced to form 1-(tetrahydropyran-2-yloxy)undec-10-yne.

    Protection: The hydroxyl group is protected with dihydropyran.

    Alkylation: The protected alcohol is alkylated with methyl iodide.

    Reduction: The resulting alcohol is reduced to form the desired this compound.

Chemical Reactions Analysis

Dodec-9-enyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

dodec-9-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQOUCMBNXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860193
Record name Dodec-9-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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